molecular formula C36H38N24O13 B14784079 3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-Tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone;hydrate

3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-Tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone;hydrate

Cat. No.: B14784079
M. Wt: 1014.8 g/mol
InChI Key: VIBVRKXIIPYWHA-UHFFFAOYSA-N
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Description

The compound 3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-Tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone;hydrate is a highly complex organic molecule. .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cucurbituril is synthesized through the condensation of glycoluril and formaldehyde under acidic conditions. The reaction typically involves heating the reactants in concentrated hydrochloric acid, which facilitates the formation of the macrocyclic structure .

Industrial Production Methods

Industrial production of Cucurbituril follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cucurbituril undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically inclusion complexes with guest molecules, which can be used in various applications .

Scientific Research Applications

Cucurbituril has a wide range of applications in scientific research:

    Chemistry: Used as a molecular container in host-guest chemistry.

    Biology: Employed in drug delivery systems due to its ability to encapsulate bioactive molecules.

    Medicine: Investigated for its potential in targeted drug delivery and controlled release systems.

    Industry: Utilized in the development of sensors and separation processes.

Mechanism of Action

Cucurbituril exerts its effects through its ability to form stable inclusion complexes with guest molecules. The molecular targets are typically the guest molecules that fit into its cavity. The pathways involved include non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cucurbituril is unique due to its rigid structure and high affinity for a wide range of guest molecules. Its ability to form highly stable complexes makes it particularly valuable in applications requiring strong host-guest interactions .

Properties

Molecular Formula

C36H38N24O13

Molecular Weight

1014.8 g/mol

IUPAC Name

3,5,8,10,13,15,18,20,23,25,28,30,31,33,35,37,41,43,45,47,49,51,53,55-tetracosazanonadecacyclo[25.3.3.36,7.311,12.316,17.321,22.22,31.226,33.13,30.15,8.110,13.115,18.120,23.125,28.135,41.137,55.143,45.147,49.151,53]hexacontane-34,36,38,39,40,42,44,46,48,50,52,54-dodecone;hydrate

InChI

InChI=1S/C36H36N24O12.H2O/c61-25-37-1-38-14-16-42(26(38)62)4-46-18-20-50(30(46)66)8-54-22-24-58(34(54)70)11-57-23-21-53(33(57)69)7-49-19-17-45(29(49)65)3-41(25)15-13(37)39-2-40(14)28(64)44(16)6-48(18)32(68)52(20)10-56(22)36(72)60(24)12-59(23)35(71)55(21)9-51(19)31(67)47(17)5-43(15)27(39)63;/h13-24H,1-12H2;1H2

InChI Key

VIBVRKXIIPYWHA-UHFFFAOYSA-N

Canonical SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C1=O.O

Origin of Product

United States

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